molecular formula C48H80O32S8 B13150737 Mercaptogamma-cyclodextrin

Mercaptogamma-cyclodextrin

Cat. No.: B13150737
M. Wt: 1425.7 g/mol
InChI Key: HXPYYCNJOWSHQQ-HSEONFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercaptogamma-cyclodextrin, also known as Octakis-(6-Mercapto-6-deoxy)-γ-Cyclodextrin, is a functional derivative of gamma-cyclodextrin. Its molecular structure consists of eight mercapto-6-deoxygamma cyclodextrin molecules linked by sulfur bonds. This compound is known for its excellent water solubility, ability to form inclusion compounds, and surface activity in aqueous solutions .

Preparation Methods

The preparation of Mercaptogamma-cyclodextrin is typically achieved through chemical synthesis involving a series of reaction stepsSpecific details of the synthetic routes and reaction conditions can be found in relevant research literature .

Chemical Reactions Analysis

Mercaptogamma-cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto groups can lead to the formation of disulfide bonds .

Scientific Research Applications

Mercaptogamma-cyclodextrin has a wide range of applications in scientific research. In chemistry, it is used as a stabilizer and embedding agent for chemicals such as dyes and spices. In biology and medicine, it is employed for the preparation, stabilization, and controlled release of drugs. Additionally, it is used in the separation, analysis, and preparation of herbicide suspensions .

Mechanism of Action

The mechanism of action of Mercaptogamma-cyclodextrin involves its ability to form inclusion complexes with various molecules through host-guest interactions. This property allows it to encapsulate non-polar or low-polar compounds, improving their solubility and stability. The molecular targets and pathways involved in its action are primarily related to its interaction with hydrophobic molecules .

Comparison with Similar Compounds

Mercaptogamma-cyclodextrin is unique among cyclodextrin derivatives due to its mercapto groups, which confer specific properties such as enhanced water solubility and the ability to form disulfide bonds. Similar compounds include alpha-cyclodextrin, beta-cyclodextrin, and gamma-cyclodextrin, which differ in the number of glucose units and the absence of mercapto groups .

Properties

Molecular Formula

C48H80O32S8

Molecular Weight

1425.7 g/mol

IUPAC Name

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

InChI

InChI=1S/C48H80O32S8/c49-17-25(57)41-65-9(1-81)33(17)73-42-26(58)18(50)35(11(3-83)66-42)75-44-28(60)20(52)37(13(5-85)68-44)77-46-30(62)22(54)39(15(7-87)70-46)79-48-32(64)24(56)40(16(8-88)72-48)80-47-31(63)23(55)38(14(6-86)71-47)78-45-29(61)21(53)36(12(4-84)69-45)76-43-27(59)19(51)34(74-41)10(2-82)67-43/h9-64,81-88H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1

InChI Key

HXPYYCNJOWSHQQ-HSEONFRVSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CS)CS)CS)CS)CS)CS)CS)O)O)S

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CS)CS)CS)CS)CS)CS)CS)O)O)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.